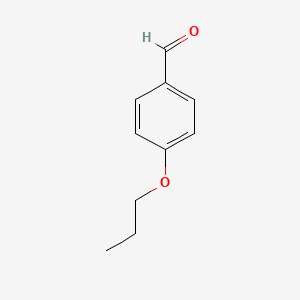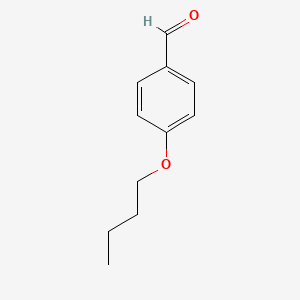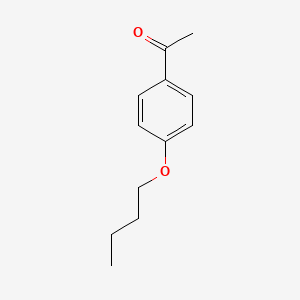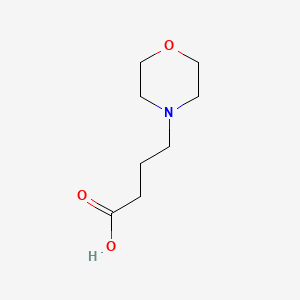![molecular formula C14H13NO4S B1265889 2-{[(4-甲基苯基)磺酰基]氨基}苯甲酸 CAS No. 6311-23-5](/img/structure/B1265889.png)
2-{[(4-甲基苯基)磺酰基]氨基}苯甲酸
概述
描述
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, commonly known as 4-MPSA, is a synthetic compound with a wide range of applications in the scientific research field. 4-MPSA has been used in a variety of lab experiments, as it has been found to possess a number of unique properties.
科学研究应用
抗菌活性
该化合物已被研究用于对抗微生物感染的潜力。 2-{[(4-甲基苯基)磺酰基]氨基}苯甲酸的衍生物已显示出对细菌如金黄色葡萄球菌和大肠杆菌有希望的结果 。磺酰胺基团的存在有助于该化合物抑制细菌生长,使其成为开发新型抗生素的候选药物。
磺酰胺衍生物的合成
该化合物中的磺酰基由于存在如-COOH和-SO2之类的供电子基团而充当优异的螯合剂 。这种性质被利用在磺酰胺衍生物的合成中,这些衍生物在各种药物应用中很重要。
抗真菌剂的开发
源自2-{[(4-甲基苯基)磺酰基]氨基}苯甲酸的化合物已被探索用于作为抗真菌剂。 该化合物的结构框架为创建能够有效对抗多种系统性和表面真菌感染的分子提供了基础 .
环保合成方法
研究人员已采用2-{[(4-甲基苯基)磺酰基]氨基}苯甲酸开发磺酰胺和磺酸羧酸衍生物的环保合成方法 。这些方法旨在减少化学合成的环境影响。
光谱分析
该化合物还用作光谱分析中的参考物质。 它有助于通过光谱技术识别和表征类似的化合物 .
作用机制
Target of Action
The primary target of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, also known as MSAB, is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt/β-catenin signaling pathway . This pathway is essential for cell proliferation and differentiation, and its dysregulation is associated with various types of cancer . By promoting the degradation of β-catenin, MSAB downregulates the Wnt/β-catenin target genes .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially enhance its bioavailability
Result of Action
The result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective against Wnt-dependent cancer growth both in vitro and in vivo . It exhibits little efficacy in wnt-independent cultures .
Action Environment
It’s known that the compound should be stored at -20°c , suggesting that temperature could affect its stability
生化分析
Biochemical Properties
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes . Additionally, 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, stabilizing its binding and enhancing its inhibitory effects .
Cellular Effects
The effects of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the transcriptional landscape of cells . These effects collectively contribute to alterations in cellular metabolism, including shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of target enzymes, forming stable complexes that prevent substrate access and catalytic activity . Additionally, 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid can induce conformational changes in proteins, leading to altered protein-protein interactions and functional outcomes . These molecular interactions are critical for the compound’s ability to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid can result in sustained alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it may induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where specific dosage levels are required to achieve desired outcomes without causing harm . Understanding these dosage effects is crucial for optimizing the therapeutic potential of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid.
Metabolic Pathways
2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . By modulating these pathways, 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid can alter the balance of metabolites and energy production within cells . These metabolic effects are essential for understanding the compound’s broader impact on cellular physiology.
属性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-6-8-11(9-7-10)20(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADALGBTXGIISDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212447 | |
| Record name | Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6311-23-5 | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6311-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylbenzenesulfonamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


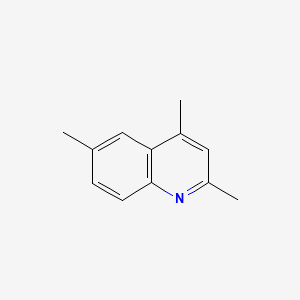
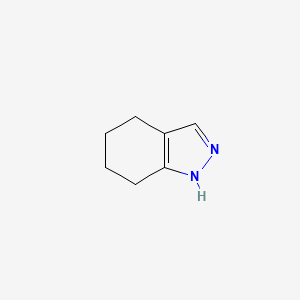

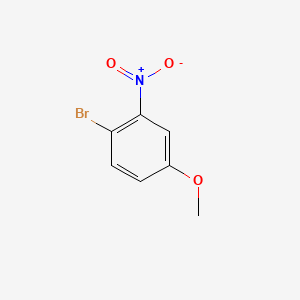
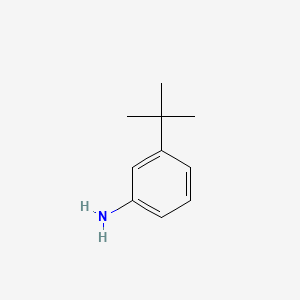
![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)



